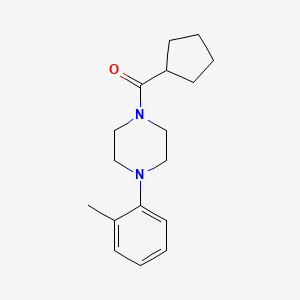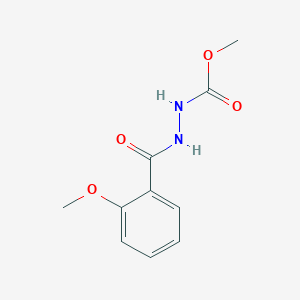![molecular formula C23H19N3O5S B4990767 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide, also known as BAY-36-7620, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is often used as a tool compound in the study of various biological processes.
Mecanismo De Acción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide works by binding to the catalytic domain of PARP-1 and inhibiting its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the activity of other PARP family members, including PARP-2 and PARP-3.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its role as a PARP inhibitor, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is its potency as a PARP inhibitor. This compound has been shown to be effective at inhibiting PARP activity at low concentrations, making it a useful tool compound for studying PARP-dependent processes. However, one limitation of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is its lack of selectivity for PARP-1 over other PARP family members. This can make it difficult to determine the specific role of PARP-1 in a given biological process.
Direcciones Futuras
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide. One area of interest is the development of more selective PARP inhibitors that target specific PARP family members. Another area of interest is the use of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide as a tool compound for studying the role of PARP in various biological processes, including DNA repair, apoptosis, and immune regulation. Additionally, there is interest in exploring the potential therapeutic applications of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide in the treatment of cancer, stroke, and other diseases.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-chloro-5-nitrobenzoic acid to form 5-(2-aminothiophenyl)-2-chloro-5-nitrobenzoic acid. The second step involves the reaction of this intermediate with 2-methoxyaniline to form N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide. The final step involves the reaction of this intermediate with ethyl iodide to form the desired compound, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential use in scientific research. This compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that is involved in DNA repair and plays a critical role in the maintenance of genomic stability. Inhibition of PARP-1 has been shown to sensitize cancer cells to DNA-damaging agents and has been proposed as a potential therapeutic strategy for cancer treatment.
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-3-31-20-11-8-14(13-18(20)26(28)29)22(27)24-17-12-15(9-10-19(17)30-2)23-25-16-6-4-5-7-21(16)32-23/h4-13H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBVIDJTLJRMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)

![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4990707.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4990715.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)


![2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4990763.png)
![5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)